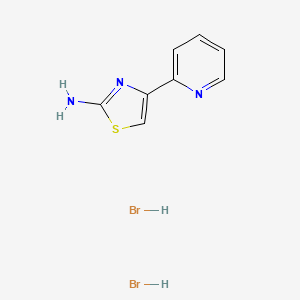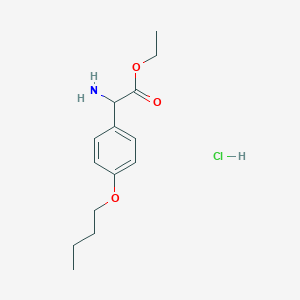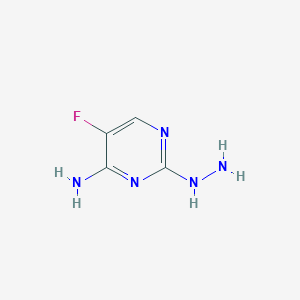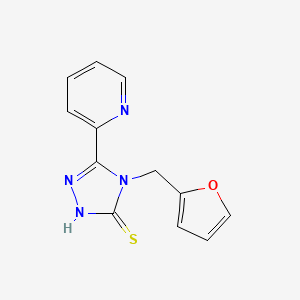
1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule inhibitor with remarkable potency against various cancer types . Its mechanism of action involves targeting proteins essential for cancer cell growth and replication, promoting tumor shrinkage and cell death .
Molecular Structure Analysis
The molecular formula of this compound is C29H29N3O4 . The InChI code is 1S/C29H29N3O4/c1-21-17-32 (28 (35)30-27 (21)34)26-19-31 (18-25 (20-33)36-26)29 (22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3, (H,30,34,35)/t25-,26+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 483.6 g/mol. It is usually 95% pure. The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis Techniques
The synthesis of pyrimidine derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic chemistry. For example, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions demonstrates the compound's ability to form in high yield under aqueous conditions, highlighting the compound's structural confirmation through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Structural Characterization
The detailed molecular structure of pyrimidine derivatives can be confirmed using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide insights into the compound's crystal form, molecular dimensions, and conformation, crucial for understanding their potential applications in various fields (Li et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35)/t25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOYLIIFJJPCM-IZZNHLLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)


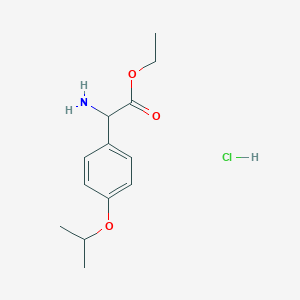
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)
